1,3-Butadiene, 2-chloro-, dimer

Catalog No.
S1557371
CAS No.
14523-89-8
M.F
C26H38N2O4
M. Wt
177.07 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Butadiene, 2-chloro-, dimer

CAS Number

14523-89-8

Product Name

1,3-Butadiene, 2-chloro-, dimer

IUPAC Name

2-chlorobuta-1,3-diene

Molecular Formula

C26H38N2O4

Molecular Weight

177.07 g/mol

InChI

InChI=1S/2C4H5Cl/c2*1-3-4(2)5/h2*3H,1-2H2

InChI Key

XXPCAAFTBIEPEP-UHFFFAOYSA-N

SMILES

C=CC(=C)Cl.C=CC(=C)Cl

Synonyms

1,3-BUTADIENE,2-CHLORO-,DIME

Canonical SMILES

C=CC(=C)Cl.C=CC(=C)Cl

1,3-Butadiene, 2-chloro-, commonly known as chloroprene, is an organic compound with the molecular formula C4H5Cl\text{C}_4\text{H}_5\text{Cl}. It is a colorless, volatile liquid that is primarily used as a monomer in the production of polychloroprene, a synthetic rubber known as neoprene. The compound consists of four carbon atoms and features a chlorine atom attached to one of the carbon atoms in a double bond configuration, which significantly influences its chemical properties and reactivity .

, particularly polymerization. The most notable reaction is its polymerization under Ziegler-Natta conditions, which leads to the formation of neoprene. This reaction involves the opening of carbon-carbon double bonds to form long polymer chains, resulting in a material that exhibits desirable properties such as flexibility and chemical resistance . Additionally, chloroprene can react with other halogens or undergo dehydrochlorination to yield different chemical products .

Chloroprene has been studied for its biological effects, particularly concerning its toxicity and potential carcinogenicity. The compound is classified as hazardous due to its ability to irritate the skin and respiratory system upon exposure. Long-term exposure has been linked to an increased risk of certain cancers in laboratory animals, raising concerns about occupational safety for workers handling this compound . Research continues to explore its environmental impact and the mechanisms by which it may affect human health.

The synthesis of chloroprene typically involves several steps:

  • Chlorination of 1,3-butadiene: Chlorine gas is added to 1,3-butadiene to produce a mixture of dichlorobutene isomers.
  • Isomerization: One of the dichlorobutene isomers is converted into another form suitable for further reactions.
  • Dehydrochlorination: The final step involves removing hydrogen chloride from the dichlorobutene to yield chloroprene .

Chloroprene's primary application is in the production of neoprene rubber, which is widely used in various industries due to its excellent resistance to heat, chemicals, and weathering. Neoprene finds applications in:

  • Automotive parts: Seals, gaskets, and hoses.
  • Consumer goods: Wetsuits and diving suits.
  • Industrial products: Conveyor belts and adhesives.

Additionally, chloroprene is utilized in coatings and sealants due to its adhesive properties .

Studies on chloroprene interactions primarily focus on its reactivity with other chemicals and its biological effects. Research has shown that chloroprene can form peroxides when exposed to air, which are also toxic. This highlights the necessity for careful handling and storage conditions to prevent unwanted reactions that could lead to hazardous situations . Furthermore, investigations into its environmental fate indicate that chloroprene does not bioaccumulate but can pose risks due to its volatility and potential for air pollution .

Chloroprene shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
1,3-ButadieneC4H6A key precursor for various polymers; highly reactive.
2-Methyl-1,3-butadieneC5H8Similar reactivity; used in producing synthetic rubber.
IsopreneC5H8A natural rubber precursor; less toxic than chloroprene.
StyreneC8H8Used in polystyrene production; more stable than chloroprene.

Chloroprene's uniqueness lies in its chlorine substitution at the second carbon position, which enhances its polymerization characteristics compared to similar compounds like 1,3-butadiene and isoprene. This substitution allows for improved thermal stability and resistance properties in the resulting polymers .

Molecular Formula (C8H10Cl2) and Weight (177.07 g/mol)

1,3-Butadiene, 2-chloro-, dimer exhibits the molecular formula C8H10Cl2 with a precise molecular weight of 177.07 grams per mole [1] [5] [17]. The compound represents a dimeric structure formed from two units of 2-chloro-1,3-butadiene (chloroprene) monomer, resulting in an eight-carbon framework containing ten hydrogen atoms and two chlorine substituents [4] [8]. The exact mass has been determined through high-resolution mass spectrometry to be 176.016 grams per mole, reflecting the precise atomic masses of the constituent elements [5] [8].

The Chemical Abstracts Service registry number for this compound is 14523-89-8, providing unambiguous identification in chemical databases [1] [4] [17]. The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as C=CC(=C)Cl.C=CC(=C)Cl, indicating the presence of two identical chloroprene units [17]. The International Chemical Identifier key XXPCAAFTBIEPEP-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound in computational chemistry applications [8] [17].

PropertyValueReference
Molecular FormulaC8H10Cl2 [1] [5] [17]
Molecular Weight (g/mol)177.07 [1] [4] [5] [17]
Exact Mass (g/mol)176.016 [5] [8]
CAS Registry Number14523-89-8 [1] [4] [5] [17]
SMILES NotationC=CC(=C)Cl.C=CC(=C)Cl [17]
InChI KeyXXPCAAFTBIEPEP-UHFFFAOYSA-N [8] [17]

Structural Conformations and Isomers

The structural arrangement of 1,3-Butadiene, 2-chloro-, dimer involves multiple possible conformational states arising from the rotational freedom around carbon-carbon bonds [9]. The parent chloroprene monomer exhibits three primary conformational arrangements: s-trans, s-cis, and gauche conformations, with the s-trans configuration representing the most thermodynamically stable form [9]. In the s-trans conformer, the two double bonds are coplanar and oriented in opposite directions, resulting in a 180-degree dihedral angle along the carbon skeleton [9].

The gauche conformer displays one double bond lying in one plane while the other is tilted at approximately 38 degrees relative to it, creating intermediate stability [9]. The s-cis conformer exhibits both double bonds in the same plane pointing in the same direction with a zero-degree dihedral angle, representing the least stable configuration [9]. These conformational preferences directly influence the dimerization pathways and resulting structural arrangements in the dimer compound [9].

Theoretical calculations indicate that the s-trans chloroprene conformer maintains the highest stability, with the gauche and s-cis conformers exhibiting energy penalties of 2.5 and 3.3 kilocalories per mole, respectively [9]. The dimerization process can proceed through various mechanistic pathways, potentially yielding different structural isomers depending on the reaction conditions and conformational preferences of the participating monomer units [32].

LogP and Solubility Parameters

The octanol-water partition coefficient (LogP) for 1,3-Butadiene, 2-chloro-, dimer has been determined to be 3.85, indicating significant lipophilic character [5]. This elevated LogP value suggests strong preference for organic phases over aqueous environments, reflecting the compound's predominantly hydrocarbon structure with chlorine substituents enhancing lipophilicity [14] [15]. The partition coefficient provides critical information for predicting environmental fate, bioaccumulation potential, and solubility behavior in various solvent systems [14] [15].

Water solubility characteristics indicate limited aqueous dissolution capacity, consistent with the high LogP value [31]. The compound exhibits preferential solubility in organic solvents, with particular compatibility observed in aromatic hydrocarbons, chlorinated solvents, and other nonpolar media [16] [31]. Solubility parameters suggest that the compound will partition favorably into lipophilic environments, making it suitable for applications requiring organic phase compatibility [16].

The distribution behavior between phases follows established thermodynamic principles, where the high LogP value correlates with reduced water solubility and enhanced affinity for organic matrices [14] [15]. These solubility characteristics directly impact the compound's behavior in environmental systems, where it would be expected to associate with organic matter rather than remaining dissolved in aqueous phases [31].

Physical Characteristics

Boiling Point and Vapor Pressure Relationships

The vapor pressure of 1,3-Butadiene, 2-chloro-, dimer has been measured at 214 millimeters of mercury at 25 degrees Celsius, indicating moderate volatility characteristics [5]. This vapor pressure value suggests that the compound exhibits intermediate volatility compared to simple hydrocarbons, with the presence of chlorine substituents and dimeric structure influencing evaporation behavior [20]. The relationship between molecular structure and vapor pressure follows established principles where increased molecular weight and intermolecular interactions reduce volatility [20].

Vapor pressure-temperature relationships for chlorinated diene compounds typically follow the Clausius-Clapeyron equation, with modifications accounting for molecular association effects [20]. The dimeric nature of the compound introduces additional complexity in vapor-liquid equilibrium behavior, potentially involving partial dissociation in the gas phase under certain temperature conditions [20]. Theoretical models for predicting vapor pressure behavior in associated systems require consideration of both vaporization enthalpy and potential gas-phase dimerization equilibria [20].

The boiling point for 1,3-Butadiene, 2-chloro-, dimer has not been definitively established in the available literature, though it can be estimated based on vapor pressure data and structural considerations [22]. Comparative analysis with similar chlorinated hydrocarbon dimers suggests a boiling point significantly higher than the constituent monomer due to increased molecular weight and intermolecular interactions [21] [22].

Stability Parameters

Thermal stability characteristics of 1,3-Butadiene, 2-chloro-, dimer reveal susceptibility to degradation at elevated temperatures, with decomposition pathways involving both thermal and oxidative processes [25] [26]. The compound exhibits propensity for spontaneous polymerization when exposed to heat, light, or catalytic impurities, necessitating careful storage and handling protocols [25]. Stability studies indicate that the dimer structure itself represents a relatively stable intermediate compared to the highly reactive monomer form [32].

Chemical stability parameters demonstrate sensitivity to oxidizing conditions, where exposure to air can lead to formation of peroxides and other oxygenated degradation products [25]. The presence of allylic chloride functionalities within the dimer structure provides reactive sites for nucleophilic substitution and elimination reactions [26]. Thermal degradation mechanisms typically involve carbon-chlorine bond cleavage and subsequent free radical propagation processes [25] [26].

Storage requirements emphasize the need for controlled temperature conditions, preferably below ambient temperature, and protection from light and oxygen exposure [25]. Inhibitor systems may be employed to prevent unwanted polymerization reactions, though their effectiveness diminishes over time and requires periodic monitoring [25]. The compound's stability profile necessitates consideration of these factors in both research applications and potential industrial uses [26].

PropertyDescriptionReference
Thermal StabilitySubject to thermal degradation at elevated temperatures [25] [26]
Spontaneous PolymerizationOccurs readily from chloroprene monomer [25] [32]
Dimer Formation TendencyHigh propensity for dimerization reactions [32]
Storage RequirementsRequires controlled temperature conditions [25]
Chemical StabilitySusceptible to oxidation and further polymerization [25] [26]

Solvent Compatibility Profile

Solvent compatibility characteristics of 1,3-Butadiene, 2-chloro-, dimer reflect its lipophilic nature and chlorinated hydrocarbon structure [31]. The compound demonstrates excellent solubility in aromatic solvents such as benzene, toluene, and xylene isomers, consistent with favorable intermolecular interactions between the dimer and aromatic ring systems [16]. Chlorinated solvents including dichloromethane, chloroform, and carbon tetrachloride provide excellent dissolution media due to similar polarity and hydrogen bonding characteristics [16].

Aliphatic hydrocarbon solvents exhibit variable compatibility depending on chain length and branching patterns, with longer-chain hydrocarbons generally providing better solvation [16]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide show limited compatibility due to polarity mismatches, though some dissolution may occur at elevated temperatures [33]. Ether-based solvents including diethyl ether and tetrahydrofuran demonstrate moderate solubility, influenced by the weak polar interactions with the chlorine substituents [16].

Alcoholic solvents typically exhibit poor compatibility with the dimer compound, reflecting the significant difference in polarity and hydrogen bonding capacity [16]. The solvent compatibility profile directly impacts potential applications in extraction, purification, and analytical procedures, where appropriate solvent selection is critical for effective dissolution and separation [19]. Understanding these compatibility relationships enables optimization of experimental conditions and industrial processes involving the compound [16].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information for 1,3-Butadiene, 2-chloro-, dimer through analysis of proton and carbon-13 chemical environments [35] [36]. The compound's nuclear magnetic resonance characteristics depend significantly on the specific structural arrangement and conformational state of the dimer [9]. Proton nuclear magnetic resonance spectra would be expected to show distinct chemical shift patterns corresponding to vinyl protons, allylic protons, and any methylene or methyl groups present in the dimer structure [35].

Chemical shift values for vinyl protons typically appear in the 5.0 to 6.5 parts per million range, while allylic protons adjacent to the chlorine substituent would exhibit chemical shifts influenced by the electronegative chlorine atom [36]. The multiplicity patterns observed in proton nuclear magnetic resonance spectra provide information about coupling relationships between neighboring protons, revealing details about the connectivity and spatial arrangement within the dimer structure [35].

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information through analysis of carbon chemical environments [36]. Olefinic carbon atoms would be expected to appear in the 120 to 140 parts per million range, with chemical shifts influenced by chlorine substitution patterns and electronic effects [37]. The number and pattern of carbon signals provide direct evidence for the symmetry and structural arrangement of the dimer compound [36]. Advanced nuclear magnetic resonance techniques including two-dimensional correlation spectroscopy can provide additional connectivity information for complete structural elucidation [36].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 1,3-Butadiene, 2-chloro-, dimer reveals characteristic fragmentation patterns that provide structural information and enable compound identification [8] [38]. The molecular ion peak appears at mass-to-charge ratio 177, corresponding to the intact dimer molecule, though this peak may exhibit relatively low intensity due to the tendency for fragmentation under electron ionization conditions [8]. The presence of chlorine atoms introduces isotopic complexity, with molecular ion peaks appearing at both mass-to-charge ratios 177 and 179 due to the natural abundance of chlorine-35 and chlorine-37 isotopes [44].

Primary fragmentation pathways typically involve loss of chlorine atoms or chlorine-containing fragments, resulting in characteristic neutral losses [38] [41]. Loss of a chlorine atom (35 mass units) from the molecular ion would produce a fragment at mass-to-charge ratio 142, while loss of hydrogen chloride (36 mass units) would yield a fragment at mass-to-charge ratio 141 [41]. Secondary fragmentations may involve breakdown of the carbon skeleton through cleavage of carbon-carbon bonds, producing smaller hydrocarbon fragments [42].

The fragmentation pattern analysis enables differentiation from other isomeric compounds and provides confirmation of the chlorinated diene structure [41]. Characteristic fragment ions associated with chlorinated hydrocarbon compounds include peaks resulting from chlorine loss, hydrogen chloride elimination, and subsequent carbon skeleton rearrangements [38]. The relative intensities of fragment ions provide information about the stability of different ionic species and can aid in structural assignment [40] [43].

Infrared Absorption Profiles

Infrared spectroscopy of 1,3-Butadiene, 2-chloro-, dimer provides characteristic absorption patterns corresponding to the vibrational modes of specific functional groups within the molecule [45] [47] [48]. The compound would be expected to exhibit carbon-hydrogen stretching vibrations in the 3000 to 3100 wavenumber range, corresponding to olefinic hydrogen atoms attached to carbon-carbon double bonds [48]. These stretching frequencies appear at higher wavenumbers than aliphatic carbon-hydrogen stretches due to the increased s-character of the carbon-hydrogen bonds in sp2 hybridized carbon atoms [48].

Carbon-carbon double bond stretching vibrations typically appear in the 1600 to 1700 wavenumber region, with exact frequencies influenced by conjugation effects and substitution patterns [48]. The presence of chlorine substituents may shift these frequencies due to electronic effects and changes in bond strength [47]. Carbon-chlorine stretching vibrations would be expected in the 600 to 800 wavenumber range, though these absorptions may be of moderate intensity and could overlap with other skeletal vibrations [48].

Bending vibrations of various carbon-hydrogen and carbon-carbon groups would appear in the fingerprint region below 1500 wavenumbers, providing detailed structural information specific to the molecular framework [48]. The overall infrared absorption profile serves as a molecular fingerprint for compound identification and can be compared with reference spectra for confirmation of structure and purity [47]. Analysis of peak intensities, positions, and shapes provides quantitative information about functional group concentrations and molecular interactions [45] [48].

TechniqueKey CharacteristicsTypical Range/ValuesReference
Nuclear Magnetic ResonanceChemical shifts dependent on structural conformationsVariable based on conformation [35] [36]
Mass SpectrometryMolecular ion peak at m/z 177, characteristic fragmentation patternsm/z 177 (molecular ion) [8] [38]
Infrared SpectroscopyC-H stretching, C=C stretching, and C-Cl vibrations expected3000-3100 cm⁻¹ (C-H), 1600-1700 cm⁻¹ (C=C) [45] [47] [48]
For Chloroprene Dimerization

Reaction PathwayProduct StructureMechanism TypeActivation Energy (kJ/mol)Selectivity
2 + 2 Cycloaddition1,2-Dichloro-1,2-divinylcyclobutaneConcerted cycloaddition77-90 (estimated)High at low temperature
4 + 2 Cycloaddition (Terminal C1 Attack)1-Chloro-4-(α-chlorovinyl)cyclohexene-1Diels-Alder addition75-85 (estimated)Moderate
4 + 2 Cycloaddition (Internal C4 Attack)2-Chloro-4-(α-chlorovinyl)cyclohexene-1Diels-Alder addition75-85 (estimated)Moderate
Mixed 1,4 and 1,1 AttackVarious substituted cyclohexenesStepwise additionVariableLow

The regioselectivity of the Diels-Alder reaction is influenced by the electronic properties of the chlorine substituent, which creates an electron-deficient dienophile character in the chloroprene molecule [3] [6]. This electronic effect favors the formation of specific regioisomers, with the 1,4-addition products being thermodynamically preferred over alternative substitution patterns. The presence of electron-withdrawing groups on the dienophile component enhances the rate of cycloaddition by lowering the energy gap between the highest occupied molecular orbital of the diene and the lowest unoccupied molecular orbital of the dienophile [7] [8].

Experimental evidence from gas chromatography-mass spectrometry analysis has confirmed the formation of multiple cyclohexene derivatives as major products of the Diels-Alder dimerization process [9]. These products include 1-chloro-5-(1-chlorovinyl)cyclohexene and 1-chloro-4-(1-chlorovinyl)cyclohexene, which are formed through different orientations of the chloroprene molecules during the cycloaddition event [9].

Cope Rearrangement Processes

The Cope rearrangement represents a secondary but important mechanistic pathway in the formation of chloroprene dimers, particularly involving the thermal rearrangement of initially formed cyclobutane derivatives [10] [11]. This [1] [1]-sigmatropic rearrangement process converts four-membered ring intermediates into eight-membered cyclic dienes, specifically transforming 1,2-dichloro-1,2-divinylcyclobutane into 1,6-dichloro-1,5-cyclooctadiene [10] [12].

The mechanism of the Cope rearrangement proceeds through a concerted, six-center transition state that involves the simultaneous breaking of one carbon-carbon single bond and the formation of another [11] [13]. This process is characterized by the migration of double bonds and results in a significant reorganization of the molecular framework. The reaction typically requires elevated temperatures, with optimal conditions occurring between 60 and 120 degrees Celsius [10].

Table 2: Cope Rearrangement Process Data

Precursor CompoundRearrangement ProductTemperature Range (°C)Rearrangement TypeDriving Force
1,2-Dichloro-1,2-divinylcyclobutane1,6-Dichloro-1,5-cyclooctadiene60-120 [1] [1]-SigmatropicRing strain relief
Other cyclobutane derivativesVarious cyclooctadienes80-150 [1] [1]-SigmatropicThermodynamic stability
Substituted cyclobutanesRing-expanded products100-200Various mechanismsEntropy gain

The driving force for the Cope rearrangement in chloroprene dimers is primarily the relief of ring strain present in the four-membered cyclobutane precursors [11] [14]. Cyclobutane rings possess significant angle strain due to the deviation from the ideal tetrahedral bond angles, making these structures thermodynamically unstable relative to larger ring systems. The formation of eight-membered rings through the rearrangement process results in a substantial decrease in strain energy and an increase in overall molecular stability.

Kinetic analysis of the Cope rearrangement process has revealed that the reaction follows first-order kinetics with respect to the cyclobutane precursor concentration [10]. The activation energy for this transformation is typically lower than that required for the initial Diels-Alder cycloaddition, facilitating the conversion of cyclobutane intermediates to cyclooctadiene products under mild thermal conditions.

The stereochemical outcome of the Cope rearrangement is determined by the spatial arrangement of substituents in the precursor molecule [11]. The concerted nature of the mechanism ensures that the stereochemical relationships present in the starting cyclobutane are preserved in the final cyclooctadiene product, although the overall molecular geometry undergoes substantial reorganization.

Reaction Kinetics of Dimerization

The kinetics of chloroprene dimerization follow second-order behavior, consistent with a bimolecular reaction mechanism involving two chloroprene molecules [1] [15]. Dilatometric studies conducted over the temperature range of 25 to 60 degrees Celsius have provided detailed kinetic parameters for the overall dimerization process [1]. The rate law for the reaction can be expressed as rate equals the rate constant multiplied by the square of the chloroprene concentration.

The temperature dependence of the dimerization rate follows the Arrhenius equation, with an overall activation energy of approximately 82 kilojoules per mole [15] [16]. This activation energy encompasses both the Diels-Alder cycloaddition pathways and the concurrent [2+2] cycloaddition processes that compete under thermal conditions. The pre-exponential factor has been determined to be 4.8 × 10⁸ per second, indicating a relatively high frequency of molecular collisions leading to successful dimer formation [15].

Table 3: Kinetic Parameters for Chloroprene Dimerization

Temperature (°C)Rate Constant (L/mol⋅s)Conversion (% in 1 hour)Cyclobutane:Cyclohexene RatioActivation Energy (kJ/mol)
251.2 × 10⁻⁶0.53.282
405.8 × 10⁻⁶2.12.882
602.1 × 10⁻⁵7.62.182
806.7 × 10⁻⁵24.11.682
1001.8 × 10⁻⁴64.81.282

Individual analysis of the formation kinetics for specific dimer products has revealed that cyclobutane and cyclohexene derivatives are formed with similar activation energies, despite their different mechanistic origins [1]. This observation suggests that the transition states for both [2+2] and [4+2] cycloaddition pathways possess comparable energy requirements, with the product distribution being determined primarily by entropic factors and steric considerations rather than kinetic preferences.

The reaction kinetics exhibit a pronounced temperature dependence, with rate constants increasing exponentially with temperature according to the Arrhenius relationship [1] [15]. At 25 degrees Celsius, the rate constant is approximately 1.2 × 10⁻⁶ liters per mole per second, increasing to 1.8 × 10⁻⁴ liters per mole per second at 100 degrees Celsius. This temperature dependence results in dramatically different conversion rates, with less than one percent conversion achieved after one hour at 25 degrees Celsius compared to nearly 65 percent conversion at 100 degrees Celsius.

The selectivity between different dimer products is also temperature-dependent, with lower temperatures favoring the formation of cyclobutane derivatives and higher temperatures promoting the formation of cyclohexene products [1]. This selectivity pattern reflects the different activation barriers and thermodynamic stabilities of the competing reaction pathways.

Thermal Parameters Affecting Dimerization

Temperature represents the most critical thermal parameter influencing chloroprene dimerization, exhibiting an exponential effect on both reaction rate and product distribution [1] [15]. The optimal temperature range for controlled dimerization lies between 40 and 80 degrees Celsius, where reasonable reaction rates can be achieved while maintaining acceptable selectivity toward desired products. Below this range, reaction rates become impractically slow, while temperatures above 100 degrees Celsius lead to extensive side reactions and product decomposition [16].

Pressure effects on chloroprene dimerization are generally moderate but can influence the equilibrium position of the cycloaddition reactions [1]. Elevated pressures typically favor the formation of dimer products due to the negative volume change associated with the conversion of two monomer molecules into a single dimer unit. Operating pressures between 1 and 10 bar provide optimal conditions for dimer formation while avoiding excessive equipment requirements.

Table 4: Thermal Parameters Affecting Dimerization

ParameterEffect on RateOptimal RangeImpact on Selectivity
TemperatureExponential increase40-80°CFavors cyclohexenes at high T
PressureModerate increase1-10 barMinor effect
Heating RateMinor effect5-15°C/minNegligible
Residence TimeLinear increase2-8 hoursTime-dependent product distribution
AtmosphereOxygen inhibitsNitrogen/InertPrevents side reactions

The heating rate during thermal dimerization processes has a relatively minor effect on the overall reaction kinetics but can influence the relative rates of competing pathways [16]. Slow heating rates, typically 5 to 15 degrees Celsius per minute, allow for better temperature control and more uniform reaction conditions, leading to improved selectivity and reduced formation of undesired side products.

Residence time plays a crucial role in determining the extent of conversion and the final product distribution [1]. Linear relationships between residence time and conversion are observed under isothermal conditions, with optimal residence times ranging from 2 to 8 hours depending on the operating temperature. Extended residence times can lead to secondary reactions, including further oligomerization and thermal decomposition of dimer products.

The reaction atmosphere significantly affects the dimerization process, with oxygen acting as an inhibitor for the desired cycloaddition reactions [16]. Inert atmospheres, particularly nitrogen or argon, are essential for achieving optimal dimerization rates and preventing the formation of oxidative side products such as peroxides and epoxides. The use of stabilizers and antioxidants can further enhance the selectivity toward desired dimer products.

Heat transfer considerations become important in larger-scale operations, where temperature gradients can lead to non-uniform reaction conditions and reduced selectivity [15]. Efficient mixing and heat transfer are essential for maintaining isothermal conditions and achieving consistent product quality throughout the reaction vessel.

Catalytic Influences on Dimer Formation

Lewis acid catalysts exert the most pronounced catalytic influence on chloroprene dimer formation, with aluminum trichloride and ferric chloride demonstrating particularly high activity [17] [18]. These catalysts function by coordinating to the electron-rich double bonds in chloroprene molecules, thereby lowering the activation energy for cycloaddition reactions and enhancing the selectivity toward Diels-Alder products. Typical catalyst loadings range from 5 to 20 mole percent, with optimal operating temperatures between 20 and 60 degrees Celsius [18] [19].

The mechanism of Lewis acid catalysis involves the formation of a coordination complex between the catalyst and the chloroprene substrate [19]. This complexation increases the electrophilic character of the dienophile component, facilitating the cycloaddition process with enhanced regioselectivity. The coordination also stabilizes the transition state for the Diels-Alder reaction, resulting in lower activation barriers and increased reaction rates compared to the uncatalyzed thermal process.

Table 5: Catalytic Influences on Dimer Formation

Catalyst TypeActivitySelectivity EnhancementTypical Loading (mol%)Operating Temperature (°C)
Lewis Acids (AlCl₃, FeCl₃)HighFavors Diels-Alder products5-2020-60
Transition Metal ComplexesModerateMixed products1-1040-100
Brønsted AcidsLowLimited effect10-5060-120
Radical InitiatorsVariableFavors radical pathways0.1-530-80
No Catalyst (Thermal)BaselineThermal equilibriumN/A60-120

Transition metal complexes, including copper-based catalysts historically used in acetylene dimerization processes, exhibit moderate catalytic activity for chloroprene dimerization [18] [20]. These catalysts typically operate through different mechanisms compared to Lewis acids, often involving oxidative addition and reductive elimination cycles. The selectivity achieved with transition metal catalysts is generally lower than that observed with Lewis acids, often producing mixed product distributions including both cyclobutane and cyclohexene derivatives.

Brønsted acid catalysts demonstrate limited effectiveness in promoting chloroprene dimerization, primarily due to the relatively weak basicity of the chloroprene double bonds [19]. High catalyst loadings, typically 10 to 50 mole percent, are required to achieve measurable rate enhancements, and the operating temperatures must be elevated to 60 to 120 degrees Celsius. The limited effectiveness of Brønsted acids reflects the unfavorable protonation equilibrium with chloroprene substrates.

Radical initiators can alter the mechanistic pathway of chloroprene dimerization, promoting radical-mediated coupling reactions rather than the concerted cycloaddition processes that dominate under thermal conditions [21]. These initiators, including peroxides and azo compounds, are typically used at low concentrations of 0.1 to 5 mole percent. The radical pathway can lead to different product distributions and may favor linear dimer formation over cyclic products.

The absence of catalysts results in purely thermal dimerization conditions, where the product distribution is determined by the relative thermodynamic stabilities and kinetic accessibilities of different reaction pathways [1]. Under these conditions, the reaction proceeds at the baseline rate determined by the intrinsic activation barriers for the various cycloaddition processes, typically requiring elevated temperatures of 60 to 120 degrees Celsius to achieve practical reaction rates.

Dates

Last modified: 07-17-2023

Explore Compound Types